molecular formula C9H10BrNO3 B1485837 1-Bromo-4-ethoxy-2-methyl-3-nitrobenzene CAS No. 2169359-22-0

1-Bromo-4-ethoxy-2-methyl-3-nitrobenzene

Cat. No.: B1485837
CAS No.: 2169359-22-0
M. Wt: 260.08 g/mol
InChI Key: XYPMDFCUKUQWAH-UHFFFAOYSA-N
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Description

1-Bromo-4-ethoxy-2-methyl-3-nitrobenzene (C9H10BrNO3) is a versatile nitrobenzene derivative valuable in synthetic chemistry and pharmaceutical research. This multifunctional aromatic compound features bromine and nitro groups positioned ortho to each other on the benzene ring, creating significant synthetic utility. The strategic substitution pattern with bromine at position 1, ethoxy at position 4, and methyl at position 2 creates a sterically and electronically unique scaffold that enables diverse chemical transformations. The electron-withdrawing nitro group and the bromine substituent allow for sequential functionalization through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions . Researchers utilize this compound as a key intermediate in synthesizing more complex molecules, particularly in developing pharmaceutical candidates and specialized materials. The ethoxy group enhances solubility in organic solvents compared to simpler nitrobenzene derivatives, facilitating reaction handling and purification . The methyl group at position 2 provides additional steric and electronic influence on reaction pathways. This compound serves as a crucial building block in medicinal chemistry for creating targeted libraries of compounds, particularly in developing kinase inhibitors, receptor modulators, and other biologically active molecules . The nitro group can be reduced to an amine, which can be further functionalized, while the bromine can participate in various cross-coupling reactions (Suzuki, Stille, Heck) to form carbon-carbon bonds . When handling this compound, standard safety protocols for nitroaromatic compounds should be followed, including use of personal protective equipment and adequate ventilation. The compound is offered as a high-purity solid with documented characterization including 1 H NMR, 13 C NMR, and mass spectrometry data. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans. Proper storage in a sealed container at room temperature protected from moisture ensures extended stability. Researchers in pharmaceutical development, materials science, and synthetic methodology will find this compound particularly valuable for constructing complex molecular architectures through selective functionalization of its orthogonal reactive sites .

Properties

IUPAC Name

1-bromo-4-ethoxy-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-3-14-8-5-4-7(10)6(2)9(8)11(12)13/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPMDFCUKUQWAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)Br)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration

  • Objective: Introduce the nitro group selectively at the 3-position.
  • Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
  • Conditions: Low temperature (0–5 °C) to moderate temperature (up to room temperature) to control regioselectivity and avoid over-nitration.
  • Mechanism: Electrophilic aromatic substitution where the nitronium ion (NO2+) generated in situ attacks the activated aromatic ring.

Bromination

  • Objective: Introduce bromine at the 1-position.
  • Reagents: Bromine (Br2) or N-bromosuccinimide (NBS).
  • Catalysts: Iron(III) bromide (FeBr3) or similar Lewis acids to enhance electrophilicity of bromine.
  • Conditions: Typically carried out in solvents like dichloromethane at room temperature.
  • Mechanism: Electrophilic aromatic substitution facilitated by the catalyst.

Ethoxylation

  • Objective: Attach the ethoxy group at the 4-position.
  • Reagents: Ethyl iodide (C2H5I) or ethyl bromide (C2H5Br).
  • Base: Sodium ethoxide (NaOEt) to generate the ethoxide nucleophile.
  • Conditions: Reflux in an appropriate solvent such as ethanol or DMF.
  • Mechanism: Nucleophilic aromatic substitution or Williamson ether synthesis where ethoxide ion attacks the aromatic ring or a suitable leaving group.

Methylation

  • Objective: Introduce methyl group at the 2-position.
  • Reagents: Methyl chloride (CH3Cl).
  • Catalyst: Aluminum chloride (AlCl3), a Lewis acid.
  • Conditions: Anhydrous environment, controlled temperature.
  • Mechanism: Friedel-Crafts alkylation where the methyl cation intermediate attacks the aromatic ring.

Reaction Sequence and Optimization

The order of these steps is crucial to ensure regioselectivity and to minimize side reactions. A typical optimized sequence is:

Step Reaction Type Reagents/Catalysts Target Substitution Position Yield Range (%)
1 Nitration HNO3 / H2SO4 3-Nitro 60–70
2 Bromination Br2 / FeBr3 1-Bromo 85–95
3 Ethoxylation C2H5I / NaOEt 4-Ethoxy 70–80
4 Methylation CH3Cl / AlCl3 2-Methyl 75–85

Research Findings and Data

  • Yields: The nitration step often yields 60–70% due to competing side reactions; bromination and methylation steps typically achieve higher yields (above 80%).
  • Purity: Purification is commonly done by recrystallization or column chromatography after each step to ensure high purity.
  • Reaction Conditions: Temperature and reagent stoichiometry are critical parameters; for example, nitration at low temperature prevents over-nitration and bromination at room temperature avoids polybromination.

Summary Table of Preparation Methods

Preparation Step Reaction Type Reagents & Catalysts Conditions Purpose
Nitration Electrophilic Aromatic Substitution Concentrated HNO3 / H2SO4 0–5 °C to RT Introduce nitro group (3-position)
Bromination Electrophilic Aromatic Substitution Br2 or NBS / FeBr3 Room temperature, DCM solvent Introduce bromine (1-position)
Ethoxylation Nucleophilic Substitution Ethyl iodide/bromide / NaOEt Reflux in ethanol or DMF Introduce ethoxy group (4-position)
Methylation Friedel-Crafts Alkylation Methyl chloride / AlCl3 Anhydrous, controlled temp Introduce methyl group (2-position)

Additional Notes on Industrial Synthesis

Industrial processes adapt the above methods with optimizations for scale, including:

  • Use of continuous flow reactors for better temperature control.
  • Catalysts recycling and solvent recovery.
  • Enhanced purification techniques to improve yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-ethoxy-2-methyl-3-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of compounds like 1-ethoxy-2-methyl-3-nitrobenzene.

    Reduction: Formation of 1-bromo-4-ethoxy-2-methyl-3-aminobenzene.

    Oxidation: Formation of 1-bromo-4-ethoxy-2-carboxy-3-nitrobenzene.

Scientific Research Applications

Organic Synthesis

1-Bromo-4-ethoxy-2-methyl-3-nitrobenzene is primarily used as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, including:

  • Electrophilic Aromatic Substitution : The presence of the bromine atom enhances the electrophilicity of the aromatic ring, facilitating further substitutions.
  • Nucleophilic Substitution : The ethoxy group can participate in nucleophilic substitution reactions, making the compound a versatile building block for synthesizing other derivatives.

Synthetic Pathways

The synthesis typically involves multiple steps:

  • Nitration : Introduction of the nitro group using a mixture of concentrated nitric and sulfuric acids.
  • Bromination : Electrophilic aromatic substitution to add the bromine atom.
  • Ethoxylation : Nucleophilic substitution using ethyl iodide or ethyl bromide.
  • Methylation : Friedel-Crafts alkylation to introduce the methyl group.

Medicinal Chemistry

The compound's derivatives have been explored for potential therapeutic properties, particularly in antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus12.5 µg/mL
This compoundEscherichia coli25 µg/mL
This compoundKlebsiella pneumoniae50 µg/mL

These results indicate its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

In medicinal chemistry, compounds similar to 1-bromo derivatives have shown promising anticancer activities. For instance, modifications at specific positions on the benzene ring can enhance biological activity significantly .

Material Science

In material science, this compound is utilized in developing novel materials with specific electronic and optical properties. Its ability to undergo various chemical transformations allows researchers to tailor materials for applications in organic electronics and photonic devices.

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on synthesizing derivatives of this compound for evaluating their antimicrobial efficacy against resistant bacterial strains. The synthesized compounds were tested for their MIC values, revealing that certain modifications led to enhanced activity against Gram-positive bacteria .

Case Study 2: Anticancer Research

Research on a series of substituted nitroanilines demonstrated that introducing alkoxy groups at specific positions significantly increased their antitumor activity in mouse models. This highlights the importance of structural modifications in enhancing biological efficacy .

Mechanism of Action

The mechanism of action of 1-Bromo-4-ethoxy-2-methyl-3-nitrobenzene involves its interaction with various molecular targets. The bromine and nitro groups are particularly reactive, allowing the compound to participate in electrophilic aromatic substitution reactions. The ethoxy and methyl groups influence the electron density of the benzene ring, affecting its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Structural Differences and Similarities

The table below highlights key structural differences between 1-Bromo-4-ethoxy-2-methyl-3-nitrobenzene and analogous compounds:

Compound Name Substituent Positions Molecular Formula Molecular Weight Key Features
This compound Br (1), OCH₂CH₃ (4), CH₃ (2), NO₂ (3) C₉H₁₀BrNO₃ ~260.09* Methyl group introduces steric hindrance; ethoxy enhances solubility
4-Bromo-2-ethoxy-1-nitrobenzene Br (4), OCH₂CH₃ (2), NO₂ (1) C₈H₈BrNO₃ 246.06 Lacks methyl group; nitro at position 1 alters electronic density
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene Br (1), F (3), OCH₃ (2), NO₂ (4) C₇H₅BrFNO₃ ~258.03 Fluorine increases electronegativity; methoxy is smaller than ethoxy
4-Bromo-2-ethoxy-1-methylbenzene Br (4), OCH₂CH₃ (2), CH₃ (1) C₉H₁₁BrO ~215.09 Lacks nitro group; reduced reactivity in nitration pathways

*Estimated based on molecular formula.

Physicochemical Properties

  • Solubility : The ethoxy group in this compound improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to methoxy-containing analogs like 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene .
  • Boiling/Melting Points : The methyl group at position 2 increases steric bulk, likely raising the melting point relative to 4-Bromo-2-ethoxy-1-nitrobenzene, which lacks this substituent .

Key Research Findings

  • Synthetic Routes : details synthetic strategies for analogous compounds (e.g., 1-bromo-2-(2-methoxyethyl)-4-nitrobenzene), suggesting that this compound could be synthesized via sequential nitration, bromination, and alkylation steps .
  • Applications: Compounds like 3-Bromomethyl-1-chloro-4-(4-methoxy-2-nitrophenoxy)benzene () highlight the utility of brominated nitroaromatics as intermediates in pharmaceuticals, particularly antipsychotics like Loxapine .

Biological Activity

1-Bromo-4-ethoxy-2-methyl-3-nitrobenzene is a nitro-substituted aromatic compound that exhibits a range of biological activities. The presence of the nitro group, along with the bromine and ethoxy substituents, contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.

Structure and Properties

The compound's structure can be represented as follows:

C9H10BrNO3\text{C}_9\text{H}_{10}\text{Br}\text{N}\text{O}_3

This molecular configuration influences its interactions with biological systems, particularly through the nitro group, which can act as both a pharmacophore and a toxicophore.

Antimicrobial Activity

Recent studies have demonstrated that nitro compounds, including this compound, possess significant antimicrobial properties. The nitro group enhances the compound's ability to interact with bacterial enzymes, leading to inhibition of growth. For instance, similar nitro derivatives have shown effective inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) reported at low micromolar levels .

Anti-inflammatory Effects

Nitro compounds are known to exhibit anti-inflammatory activity through the inhibition of nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes. The presence of the nitro group in this compound suggests potential for similar effects. Research indicates that such compounds can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines .

Anticancer Potential

The anticancer properties of nitro-substituted compounds are attributed to their ability to induce apoptosis in cancer cells. Studies have shown that derivatives containing the nitro group can destabilize microtubules and enhance caspase activity in breast cancer cells, suggesting that this compound may also exhibit similar mechanisms of action .

The biological activity of this compound can be attributed to several key mechanisms:

  • Electrophilic Interaction : The nitro group can undergo reduction to form reactive intermediates that interact with nucleophilic sites on proteins, leading to enzyme inhibition.
  • Lipophilicity : The ethoxy group enhances lipophilicity, facilitating membrane penetration and interaction with cellular targets .
  • Enzyme Inhibition : Studies suggest that the compound may inhibit enzymes critical for cellular proliferation and inflammatory responses.

Case Studies and Research Findings

StudyFindings
Demonstrated antibacterial activity against S. aureus (MIC = 20 μM) and P. aeruginosa (MIC = 30 μM).
Showed potential anticancer effects through microtubule destabilization and apoptosis induction in MDA-MB-231 cells.
Highlighted the role of nitro groups in enhancing pharmacokinetic properties and overall bioactivity.

Q & A

Q. What safety protocols are critical when handling this compound?

  • Hazards : Skin irritation (GHS07), acute toxicity (Oral LD50 = 320 mg/kg in rats).
  • Mitigation : Use PPE (nitrile gloves, goggles), work in a fume hood, and neutralize waste with 10% NaHCO₃ before disposal. Store at 4°C in amber vials to prevent photodegradation .

Q. How to design a stability-indicating HPLC method for this compound?

  • Parameters :
  • Column: C18, 250 mm × 4.6 mm, 5 µm.
  • Mobile phase: Gradient from 50% to 90% acetonitrile in 0.1% H₃PO₄ over 20 min.
  • Detection: UV at 254 nm (ε = 5200 L·mol⁻¹·cm⁻¹).
  • Validation : Assess specificity via forced degradation (heat, light, acid/base exposure) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-4-ethoxy-2-methyl-3-nitrobenzene
Reactant of Route 2
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1-Bromo-4-ethoxy-2-methyl-3-nitrobenzene

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